N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a sulfanyl-linked 2-oxo-2-phenylethyl group and an N-(3-fluoro-4-methylphenyl)acetamide moiety. The compound’s design likely leverages the pharmacophoric features of thiazole (a heterocycle known for antimicrobial and enzyme-modulating activity) and fluorophenyl groups (which enhance metabolic stability and target binding) .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-13-7-8-15(9-17(13)21)22-19(25)10-16-11-26-20(23-16)27-12-18(24)14-5-3-2-4-6-14/h2-9,11H,10,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKCFTWNEQRAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is generally understood that drugs exert their effects by interacting with specific targets, such as receptors, enzymes, or transport proteins, within the body.
Mode of Action
The mode of action of a drug refers to the specific biochemical interaction through which it produces its pharmacological effect. Without specific information on the compound “F5084-0219”, it’s challenging to provide a detailed explanation of its mode of action. Typically, a drug molecule binds to its target, leading to a series of biochemical events that result in the drug’s therapeutic effect.
Biochemical Pathways
In general, when a drug interacts with its target, it can modulate a biochemical pathway, leading to changes in the physiological state of the cells and ultimately the body.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a drug. These properties greatly influence a drug’s bioavailability, or the proportion of the drug that enters the circulation when introduced into the body.
Result of Action
Typically, the result of a drug’s action can range from the modulation of a single protein function to wide-ranging effects on a cell’s function or even an organism’s physiology.
Action Environment
The action environment of a drug refers to how various factors, such as pH, temperature, and the presence of other molecules, can influence a drug’s efficacy and stability. Without specific information on “F5084-0219”, it’s difficult to discuss how environmental factors might influence its action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and bioactivity profiles. Below is a detailed comparison:
Table 1: Structural and Bioactivity Comparison
Key Observations
Core Heterocycles: The target compound’s 1,3-thiazole core is shared with Mirabegron (MBG) and other antimicrobial analogs . In contrast, quinazolinone-thiazole hybrids (e.g., compound 22) exhibit glucokinase activation, highlighting the role of fused heterocycles in modulating target specificity .
Substituent Effects :
- Fluorophenyl Groups : Fluorine substitution (e.g., 3-fluoro-4-methylphenyl in the target compound vs. 2-fluorobenzyl in 38 ) correlates with improved antimicrobial activity, likely due to enhanced lipophilicity and membrane penetration .
- Sulfanyl Linkers : The 2-oxo-2-phenylethylsulfanyl group in the target compound is distinct from triazolylsulfanyl (e.g., 19 , 38 ) or oxadiazolylsulfanyl (e.g., 8t ) groups, which influence solubility and hydrogen-bonding interactions .
Bioactivity Trends :
- Antimicrobial Activity : Thiazole-triazole hybrids (e.g., 38 ) show lower MIC values (16 µg/mL) compared to iodophenyl analogs (32 µg/mL), suggesting fluorinated substituents enhance potency .
- Enzyme Inhibition : Oxadiazole-indole hybrids (e.g., 8t , 8w ) exhibit strong α-glucosidase and BChE inhibition, likely due to indole’s aromatic stacking and hydrogen-bonding capabilities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
